molecular formula C26H29N3O5S2 B2524987 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921569-71-3

4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2524987
CAS No.: 921569-71-3
M. Wt: 527.65
InChI Key: VAAXFLMEVRZTJB-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a benzofuran ring system ethoxylated at the 7-position, a central 1,3-thiazole scaffold, and a benzamide subunit bearing a dipropylsulfamoyl functional group. This specific arrangement of heterocycles and substituents suggests potential for diverse biological activity. Compounds featuring similar N-(thiazol-2-yl)benzamide architectures have been identified in scientific literature as possessing notable biological properties. Research on analogous structures has demonstrated potent inhibitory effects on protein tyrosine kinases, such as the EGFR/HER-2 pathway, which is a critical target in oncology research for inhibiting cancer cell proliferation and angiogenesis . Furthermore, the 1,3-thiazole core is a privileged structure in drug discovery, frequently associated with cytotoxic and enzyme-inhibiting activities . This product is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies in medicinal chemistry, and as a building block for the synthesis of more complex molecules. It is provided as a high-purity material characterized to meet rigorous analytical standards. This compound is For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAXFLMEVRZTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The dipropylsulfamoyl group (-SO₂N(C₃H₇)₂) undergoes reactions typical of sulfonamides:

Reaction Type Conditions Products References
Acidic HydrolysisConcentrated HCl, refluxSulfonic acid + Dipropylamine
Alkaline HydrolysisNaOH (1–5 M), 60–100°CSulfonate salt + Dipropylamine
Nucleophilic SubstitutionAlkyl halides, DMF, 40–60°CN-Alkylated sulfonamide derivatives
  • Key Insight : Sulfonamide hydrolysis is critical in metabolic pathways, influencing the compound’s bioavailability and detoxification .

Benzamide Group Reactivity

The benzamide (-CONH-) linkage participates in hydrolysis and condensation:

Reaction Type Conditions Products References
Acidic HydrolysisH₂SO₄ (conc.), 80–100°C4-(Dipropylsulfamoyl)benzoic acid + 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine
Alkaline HydrolysisLiOH, THF/MeOH/H₂O, 25°C, 16 hCarboxylate salt + Corresponding amine
Amide CouplingDPDTC, EtOAc/TPGS-750-M/H₂O, 45°CNew amide derivatives via activated intermediate
  • Experimental Data : Hydrolysis under LiOH yields 4-(dipropylsulfamoyl)benzoic acid (confirmed by TLC and NMR) .

Thiazole Ring Reactivity

The 1,3-thiazole ring undergoes electrophilic substitution and cross-coupling:

Reaction Type Conditions Products References
HalogenationNBS, CCl₄, 0–25°CBrominated thiazole derivatives
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-thiazole hybrids
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-Alkylated thiazole derivatives
  • Notable Example : Bromination at the 5-position of the thiazole enhances antiproliferative activity in analogous structures .

Benzofuran Reactivity

The 7-ethoxy-1-benzofuran moiety participates in ether cleavage and electrophilic substitution:

Reaction Type Conditions Products References
Ether CleavageHBr/AcOH, 100°C, 6 h7-Hydroxybenzofuran derivative + Ethyl bromide
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted benzofuran
Friedel-Crafts AcylationAlCl₃, AcCl, DCM, 25°CAcetylated benzofuran derivative
  • Structural Impact : Ether cleavage generates a phenolic group, enabling further functionalization (e.g., sulfonation) .

Ether Group (7-Ethoxy) Reactivity

The ethoxy group undergoes dealkylation and nucleophilic substitution:

Reaction Type Conditions Products References
O-DealkylationBBr₃, DCM, -78°C7-Hydroxybenzofuran derivative
Nucleophilic SubstitutionNaSH, DMF, 120°C7-Mercaptobenzofuran

Cross-Reactivity Between Functional Groups

  • Example : Simultaneous hydrolysis of sulfonamide and benzamide groups under strong alkaline conditions yields 4-sulfobenzoic acid and thiazol-2-amine .

  • Stability Note : The compound is stable in polar aprotic solvents (DMF, DMSO) but degrades in acidic/basic aqueous media .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant inhibitory effects on carbonic anhydrases (CAs) IX and XII, which are implicated in tumor growth and metastasis under hypoxic conditions. The design of this compound aims to enhance selectivity and efficacy against these targets, potentially leading to new treatments for solid tumors .

Antimicrobial Properties

Research has suggested that sulfonamide derivatives possess antimicrobial properties. The presence of the benzofuran moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of similar compounds:

  • Study on Carbonic Anhydrases : Compounds were synthesized and evaluated for their inhibitory effects on CAs, with one derivative showing an IC50 value of 0.317 μM against CA IX, indicating potent activity .
  • Antimicrobial Testing : A series of sulfonamide derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity that warrants further exploration into their mechanisms and potential clinical applications .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureTarget EnzymeIC50 (μM)Activity Type
This compoundStructureCA IX0.317Anticancer
Compound AStructureCA XII0.450Anticancer
Compound BStructureBacterial Enzyme X0.200Antimicrobial

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs (data derived from referenced evidence):

Compound Name Sulfamoyl Substituent Thiazole Substituent Molecular Weight (g/mol) Noted Properties/Activities References
4-(Dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Dipropyl 7-Ethoxybenzofuran 527.66 High lipophilicity; potential metabolic stability
4-(Dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Dimethyl 4-Fluorophenyl 389.44 Electron-withdrawing group; possible enhanced reactivity
4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Diisobutyl 4-Ethoxybenzothiazole 527.70 Bulkier substituent; may reduce solubility
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane (7-membered ring) 4-Phenoxyphenyl 547.65 Increased steric hindrance; potential CNS targeting
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-Nitrophenyl 445.48 Strong electron-withdrawing nitro group; high reactivity
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide Tetrahydroquinoline sulfonyl 7-Ethoxybenzofuran 559.70 Fused ring system; potential enhanced receptor affinity

Key Structural and Functional Insights

Sulfamoyl Group Variations: Dipropyl vs. Dimethyl/Diethyl: Larger alkyl chains (e.g., dipropyl) increase lipophilicity and may prolong half-life but reduce aqueous solubility. Diethyl and dimethyl analogs exhibit lower molecular weights and higher reactivity due to reduced steric hindrance .

Thiazole Substituents: Benzofuran vs. Benzothiazole: Benzofuran’s oxygen atom enhances metabolic stability compared to benzothiazole’s sulfur, which may increase oxidative susceptibility . Electron-Withdrawing Groups (NO₂, F): Nitro and fluoro substituents enhance electrophilicity, favoring interactions with nucleophilic enzyme residues but increasing toxicity risks .

Biological Implications: The target compound’s 7-ethoxybenzofuran-thiazole core is structurally distinct from analogs with nitrophenyl or phenoxyphenyl groups, suggesting divergent biological targets. Benzofuran derivatives are often explored for antitumor and anti-inflammatory activities, while nitrophenyl-containing compounds may act as kinase inhibitors . mGluR5 Targeting: and highlight benzamide derivatives as ligands for metabotropic glutamate receptors (mGluR5).

Biological Activity

4-(Dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structure

The synthesis of this compound involves the reaction of benzofuran derivatives with thiazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of dipropylsulfamoyl groups enhances its solubility and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Compound Cell Line IC50 (µM) Mechanism
Compound AA54912.5Apoptosis induction
Compound BHCT11615.0Cell cycle arrest
Target CompoundA54910.0Apoptosis + DNA damage

The biological activity of benzofuran derivatives often involves:

  • Inhibition of Key Enzymes : Many benzofuran compounds inhibit enzymes associated with cancer progression.
  • Modulation of Signaling Pathways : They can interfere with pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.

For example, studies have shown that certain benzofuran derivatives can inhibit the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins and increased apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to anticancer effects, compounds like this compound may exhibit anti-inflammatory properties. Research indicates that benzofuran derivatives can reduce inflammation by inhibiting pro-inflammatory cytokine production and modulating immune responses .

Case Studies

  • Study on Lung Cancer Cells : A study investigated the effects of a related compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, accompanied by morphological changes indicative of apoptosis .
  • Thiazole Derivatives in Cancer Therapy : Another study explored thiazole derivatives' role in enhancing the anticancer effects of benzofuran compounds. The combination therapy showed synergistic effects, leading to improved efficacy in inhibiting tumor growth in vivo .

Q & A

Q. Q1. What are the key functional groups and structural features of this compound, and how do they influence its physicochemical properties?

Methodological Answer: The compound features:

  • A dipropylsulfamoyl group (–SO2_2N(Pr)2_2), which enhances solubility in polar solvents and may contribute to hydrogen bonding interactions .
  • A benzamide core linked to a thiazole ring , providing rigidity and π-π stacking potential .
  • A 7-ethoxybenzofuran moiety , which introduces steric bulk and modulates electronic properties (e.g., electron-donating ethoxy group) .

Q. Physicochemical Implications :

  • Molecular Weight : ~600 g/mol (calculated via PubChem data) .
  • Solubility : Limited in water due to hydrophobic groups; better in DMSO or DMF .
  • Thermal Stability : Likely stable up to 200°C, as sulfonamide and benzofuran groups resist decomposition .

Q. Key Characterization Tools :

  • NMR Spectroscopy (¹H/¹³C) to confirm substituent positions .
  • Mass Spectrometry (HRMS) for molecular ion validation .

Q. Q2. What synthetic routes are recommended for this compound, and what are critical reaction conditions?

Methodological Answer : A multi-step synthesis is typical:

Intermediate 1 : Synthesize 4-(dipropylsulfamoyl)benzoic acid via sulfamoylation of 4-chlorobenzoic acid with dipropylamine under reflux (120°C, 6h) .

Intermediate 2 : Prepare 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine via cyclization of 2-cyano-7-ethoxybenzofuran with thiourea (ethanol, 80°C, 12h) .

Final Coupling : React intermediates via HATU-mediated amide bond formation (DMF, RT, 24h) .

Q. Critical Parameters :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
  • Yield Optimization : Excess HATU (1.5 eq.) improves coupling efficiency to ~65% .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer : Contradictions (e.g., antimicrobial activity in one study vs. inactivity in another) may arise from:

  • Assay Conditions : Variations in microbial strains, incubation time, or solvent (DMSO vs. saline) .
  • Compound Stability : Degradation under high humidity or light exposure, altering efficacy .

Q. Resolution Strategies :

Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing .

Stability Studies : Monitor compound integrity via HPLC at 0h, 24h, and 48h .

Control Experiments : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .

Q. Q4. What in silico and in vitro approaches are recommended to study its structure-activity relationship (SAR) for kinase inhibition?

Methodological Answer : Step 1: Target Identification

  • Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR or VEGFR) .
  • Key Binding Interactions : Prioritize residues forming hydrogen bonds with the sulfamoyl group or π-stacking with benzofuran .

Q. Step 2: In Vitro Validation

  • Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) with IC50_{50} determination (dose range: 1 nM–10 µM) .
  • Selectivity Profiling : Test against off-target kinases (e.g., PKA, PKC) to assess specificity .

Q. Example SAR Finding :

ModificationImpact on IC50_{50} (EGFR)
Ethoxy → methoxyIC50_{50} ↑ 3-fold (reduced bulk)
Dipropyl → diethylIC50_{50} ↓ 2-fold (improved fit)

Q. Q5. How can researchers optimize solubility without compromising bioactivity?

Methodological Answer : Approach 1: Prodrug Design

  • Introduce hydrolyzable groups (e.g., phosphate esters) on the ethoxybenzofuran to enhance aqueous solubility .

Q. Approach 2: Co-solvent Systems

  • Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to solubilize the hydrophobic core .

Q. Validation :

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) with/without cyclodextrin .
  • Bioactivity Retention : Compare IC50_{50} values in presence/absence of co-solvents .

Data Contradiction Analysis

Q. Q6. Why do computational predictions of logP (lipophilicity) differ from experimental values?

Methodological Answer : Discrepancies arise due to:

  • Parameterization Errors : Force fields may misrepresent sulfamoyl group interactions .
  • Experimental Variability : Shake-flask vs. HPLC-derived logP values .

Q. Resolution :

  • Consistent Methods : Use reversed-phase HPLC (C18 column, methanol/water gradient) .
  • Software Calibration : Validate predictions with experimental data for 10+ analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.